GRK2 Kinase Inhibition: Structural Optimization of the Thieno[2,3-c]pyridin-4-ol Scaffold Yields Low Nanomolar Potency
The thieno[2,3-c]pyridine scaffold, with Thieno[2,3-c]pyridin-4-ol as a key intermediate, has been optimized through structure-driven drug discovery to produce potent and highly ligand-efficient inhibitors of G protein-coupled receptor kinase 2 (GRK2). This optimization process resulted in a collection of inhibitors with low nanomolar potency against GRK2 [1]. As a class-level inference, the unsubstituted Thieno[2,3-c]pyridin-4-ol serves as the essential hinge-binding motif from which these potent inhibitors were derived.
| Evidence Dimension | GRK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Serves as core scaffold; optimized derivatives achieve low nanomolar IC50 values |
| Comparator Or Baseline | Initial hit compound bearing thieno[2,3-c]pyridine moiety |
| Quantified Difference | Potency improved from hit to low nanomolar range following structure-driven optimization |
| Conditions | In vitro kinase assay |
Why This Matters
Procurement of Thieno[2,3-c]pyridin-4-ol provides the foundational scaffold for generating potent GRK2 inhibitors with demonstrated ligand efficiency, a critical parameter for lead optimization in drug discovery.
- [1] Balo, T., Sapi, A., Kiss, A., Raimbaud, E., Paysant, J., Cattin, M. E., ... & Dacquet, C. (2022). Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-19. View Source
